5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide
Description
Chemical Identity and Nomenclature
The compound is systematically named according to IUPAC guidelines as This compound , reflecting its intricate structure. Its molecular formula, C28H29D3N4O3S , accounts for three deuterium atoms within the trideuteriomethyl group attached to the piperidine ring. The CAS registry number 1346603-28-8 uniquely identifies this compound in chemical databases.
Key synonyms include:
The deuterated methyl group distinguishes this variant from its non-deuterated analog, TAK-901, which has a molecular formula of C28H32N4O3S . The substitution of hydrogen with deuterium at the piperidine nitrogen enhances metabolic stability in research applications, a common strategy in drug development.
Table 1: Comparative Molecular Features of Pyrido[2,3-b]indole Derivatives
Structural Significance in Heterocyclic Chemistry
The compound’s structure integrates three critical motifs:
- Pyrido[2,3-b]indole Core : A fused bicyclic system comprising pyridine and indole rings. This scaffold is prevalent in bioactive molecules due to its planar rigidity and capacity for π-π interactions.
- 3-Ethylsulfonylphenyl Group : Positioned at the 5th position, this electron-withdrawing substituent enhances solubility and influences electronic distribution, potentially modulating receptor binding.
- Deuterated Piperidine Moiety : The 1-(trideuteriomethyl)piperidin-4-yl group introduces isotopic labeling, enabling tracking of metabolic pathways without altering steric properties.
The structural complexity necessitates multi-step synthetic routes, often involving:
Historical Context of Pyrido[2,3-b]indole Derivatives
Pyrido[2,3-b]indole derivatives have evolved from simple heterocycles to sophisticated pharmacophores. Early examples, like 2-amino-3-methyl-9H-pyrido[2,3-b]indole (Me-A-α-C), were identified as environmental carcinogens, highlighting the scaffold’s biological activity. Subsequent research focused on modifying substitution patterns to harness therapeutic potential.
The development of TAK-901, a non-deuterated kinase inhibitor, marked a milestone in oncology research. Its deuterated analog, the subject of this article, emerged from efforts to improve pharmacokinetic profiles through isotopic substitution—a strategy gaining traction since the 2010s. Modern applications leverage these derivatives’ ability to inhibit enzymes like Aurora kinases, underscoring their role in targeted cancer therapies.
Properties
Molecular Formula |
C28H32N4O3S |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |
InChI |
InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |
InChI Key |
WKDACQVEJIVHMZ-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)NC(=O)C2=C(C3=C(C(=C2)C4=CC(=CC=C4)S(=O)(=O)CC)C5=C(N3)N=CC(=C5)C)C |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Component Series Reaction
A practical method for constructing the 9H-pyrido[2,3-b]indole core involves a one-pot multi-component series reaction using 1-bromo-2-(2,2-dibromovinyl)benzene or its derivatives, ammonia water, and α,β-unsaturated aldehyde compounds. The reaction proceeds in the presence of a catalyst transition metal salt and additives, under air at 60-100°C.
The reaction can be represented by the following equation:
1-bromo-2-(2,2-dibromovinyl)benzene + NH3 + α,β-unsaturated aldehyde → 9H-pyrido[2,3-b]indole derivatives
Table 1: Reaction Conditions for One-Pot Synthesis of 9H-pyrido[2,3-b]indole Core
| Parameter | Condition |
|---|---|
| Substrates | 1-bromo-2-(2,2-dibromovinyl)benzene or derivatives |
| Reagents | Ammonia water, α,β-unsaturated aldehyde compounds |
| Catalyst | Cuprous iodide, cuprous bromide, cuprous chloride, or copper acetate |
| Additives | 1,10-phenanthroline, L-proline, triethylenediamine, or trimethylacetic acid |
| Solvent | DMSO, DMF, NMP, isopropanol, or dioxane |
| Temperature | 60-100°C |
| Atmosphere | Air |
| Reaction Time | ~30 hours |
A specific example involves mixing 1-bromo-2-(2,2-dibromovinyl)benzene (0.5 mmol, 170 mg), an α,β-unsaturated aldehyde (0.75 mmol, 95 mg), cuprous iodide (0.05 mmol, 9.5 mg), triethylenediamine (0.1 mmol, 11.2 mg), trimethylacetic acid (0.5 mmol, 51 mg), and N,N-dimethylformamide (3 mL), followed by the addition of concentrated aqueous ammonia (7 mmol, 0.5 mL). The mixture is heated to 80°C under air and stirred for 30 hours to obtain the desired pyrido[2,3-b]indole derivatives.
Alternative Synthesis via N-Oxide Intermediates
Another approach for synthesizing related structures involves pyrido[3,4-b]indol-1(2H)-one derivatives using β-carboline N-oxide intermediates. While this method targets a slightly different isomeric structure, the principles could be adapted for the target compound's core synthesis.
The procedure involves:
- Dissolving a β-carboline N-oxide derivative in acetic anhydride
- Heating the mixture under reflux for 6 hours
- After cooling to ambient temperature, concentrating the reaction mixture under reduced pressure
- Dissolving the intermediate 2-acetoxy-β-carboline derivative in EtOH/aqueous 2 M NaOH (1:1)
- Stirring at room temperature for 2 hours
- Purification by column chromatography using MeOH/CHCl3 as an eluent
Preparation of Key Intermediate: 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid
A crucial intermediate in the synthesis is 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid (CAS No. 2749762-28-3). This compound serves as the precursor for introducing the carboxamide linkage to the deuterated piperidine moiety.
The synthesis of this intermediate likely involves:
- Introduction of the 3-ethylsulfonylphenyl group at position 5
- Incorporation of methyl groups at positions 3 and 8
- Installation of a carboxylic acid functionality at position 7
While specific details for this intermediate's synthesis are limited in the available literature, standard coupling reactions such as Suzuki or Negishi coupling could be employed to introduce the ethylsulfonylphenyl group at position 5. The methyl groups at positions 3 and 8 could be introduced through alkylation reactions or by using appropriately substituted starting materials.
Preparation of the Deuterated Piperidine Component
The trideuteriomethyl-substituted piperidine component requires selective deuteration of the methyl group attached to the piperidine nitrogen.
Deuteration Strategies
For introducing the trideuteriomethyl group to the piperidine nitrogen, several approaches could be employed:
Direct Deuteration : Treating 1-methylpiperidine with a deuterium source under basic conditions to exchange hydrogen atoms for deuterium.
Deuterated Reagent Incorporation : Using trideuteriomethyl iodide (CD3I) for alkylation of piperidine.
Reductive Amination : Reacting piperidine with deuterated formaldehyde (CD2O) in the presence of a reducing agent like sodium cyanoborodeuteride (NaBD3CN).
The synthetic route typically utilizes deuterated reagents to ensure the selective incorporation of deuterium atoms into the molecular structure. The choice of method depends on the desired deuterium incorporation level and the stability of other functional groups present in the molecule.
Carboxamide Formation and Final Assembly
The final steps in the synthesis involve forming the carboxamide linkage between the carboxylic acid intermediate and the deuterated piperidine component, followed by any necessary deprotection or purification steps.
Amide Coupling Strategies
Standard amide coupling methods can be employed to form the carboxamide bond:
Carbodiimide Coupling : Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid.
Mixed Anhydride Method : Converting the carboxylic acid to a mixed anhydride using isobutyl chloroformate and N-methylmorpholine, followed by reaction with the amine.
Acid Chloride Formation : Converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.
A general procedure might involve:
- Dissolving 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid in an appropriate solvent (e.g., DMF or dichloromethane)
- Adding a coupling agent (e.g., EDC/HOBt or HATU) and a base (e.g., DIPEA or triethylamine)
- Adding the 1-(trideuteriomethyl)piperidin-4-amine component
- Stirring at room temperature for 12-24 hours
- Workup and purification by column chromatography or recrystallization
Analytical Characterization and Quality Control
After synthesis, comprehensive analytical characterization is essential to confirm the structure, purity, and deuterium incorporation level of this compound.
Structural Confirmation Techniques
Table 3: Analytical Methods for Structural Characterization
| Technique | Information Provided | Key Parameters |
|---|---|---|
| ¹H NMR Spectroscopy | Proton environments, confirmation of deuteration | Absence of N-CH₃ signal in the deuterated compound compared to TAK-901 |
| ¹³C NMR Spectroscopy | Carbon framework verification | Characteristic shifts for pyridoindole core, ethylsulfonyl group, and piperidine ring |
| ²H NMR Spectroscopy | Direct confirmation of deuterium incorporation | Signal corresponding to CD₃ group |
| Mass Spectrometry | Molecular weight verification, isotopic pattern | M+3 peak indicating trideuterium incorporation |
| Infrared Spectroscopy | Functional group identification | C=O stretching (carboxamide), S=O stretching (sulfonyl) |
| X-ray Crystallography | Absolute structure determination | Bond lengths, angles, and spatial arrangement of atoms |
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection or LC-MS is typically employed to assess the purity of the final compound. A purity of ≥95% is generally required for pharmaceutical applications. Chiral HPLC may be necessary if stereochemical purity is a concern.
Deuterium Incorporation Analysis
The level of deuterium incorporation can be determined using:
- Mass spectrometry isotopic distribution analysis
- ²H NMR spectroscopy quantification
- Comparison of ¹H NMR integrations between deuterated and non-deuterated compounds
A high deuterium incorporation level (typically >99%) is desirable for applications requiring precise isotopic labeling.
Challenges and Considerations in Synthesis
The synthesis of this compound presents several challenges that must be addressed for successful preparation:
Selective Deuteration
Achieving high-level deuterium incorporation specifically at the methyl group attached to the piperidine nitrogen requires careful selection of deuteration conditions and reagents. The challenge lies in preventing deuterium exchange at other positions in the molecule, particularly the N-H group in the pyrido[2,3-b]indole core or the amide N-H.
Reaction Selectivity
The presence of multiple functional groups requires careful selection of reaction conditions to achieve selective transformations without affecting other parts of the molecule. For example, the ethylsulfonyl group and the carboxamide linkage must remain intact during various synthetic steps.
Purification Challenges
Purification of complex intermediates and the final product may be challenging due to the presence of structurally similar impurities. Column chromatography conditions must be carefully optimized, and multiple purification steps may be necessary to achieve high purity.
Scale-Up Considerations
Transitioning from laboratory-scale synthesis to larger production requires addressing heat transfer, mixing efficiency, and safety considerations, particularly for reactions involving deuterated reagents which can be costly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are known for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound may be studied for its interactions with biological targets such as enzymes or receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Pyridoindole Derivatives
- Target Compound : Pyrido[2,3-b]indole core.
- Compound 8h (): Pyrido[3,4-b]indole core with a hydroxybenzamido-pentyl side chain.
- 7a–7u Derivatives (): Pyrido[4,3-b]indole core with aryl substituents.
The position of the pyridine ring fusion (e.g., [2,3-b] vs. [4,3-b]) alters electron distribution and binding affinity to biological targets. For example, pyrido[4,3-b]indoles () are associated with kinase inhibition, while the Target Compound’s [2,3-b] system may favor different target interactions .
Indole Carboxamides ():
- Compounds like (E)-N'-methylene-4-(3-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)ureido)-1H-indole-2-carbohydrazide feature indole cores with pyrimidine-linked substituents. These lack the pyridoindole system but share carboxamide functionality, which is critical for hydrogen bonding in target binding .
Substituent Analysis
Key Observations :
- The 3-ethylsulfonylphenyl group in the Target Compound and its non-deuterated analog () provides electron-withdrawing properties, enhancing solubility and target engagement .
- Deuteration at the piperidine methyl group improves metabolic stability without altering target affinity, a strategy validated in deuterated drugs like deutetrabenazine .
Biological Activity
The compound 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide is a synthetic derivative belonging to the pyridoindole class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridoindole backbone with various substituents that may influence its biological activity. The presence of the ethylsulfonyl group and the piperidine moiety suggests potential interactions with biological targets.
Research indicates that this compound exhibits inhibitory activity against the interaction of PD-1/PD-L1, a critical pathway in immune evasion by tumors. This inhibition can enhance T-cell responses against cancer cells, making it a candidate for cancer immunotherapy .
Biological Activity Overview
The biological activities associated with the compound include:
- Anticancer Activity : The compound's ability to inhibit PD-1/PD-L1 interactions suggests it may enhance anti-tumor immunity. Preclinical studies have shown promising results in various cancer models.
- Antioxidant Properties : Some derivatives of pyridoindoles have demonstrated antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases .
- Neuroprotective Effects : Certain β-carboline derivatives have been linked to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | PD-1/PD-L1 inhibition | |
| Antioxidant | Free radical scavenging | |
| Neuroprotection | Neurotransmitter modulation |
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of similar pyridoindole derivatives, researchers found that compounds exhibiting structural similarities to this compound showed significant reductions in tumor growth in xenograft models. The mechanism was primarily attributed to enhanced T-cell activation and reduced tumor-associated immune suppression .
Table 2: Comparative Efficacy of Pyridoindole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
